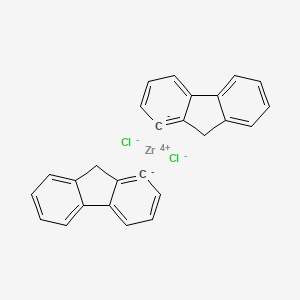
hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxide is a chemical compound that contains one or more this compound ions (OH⁻). The this compound ion consists of one oxygen atom and one hydrogen atom bonded together, carrying a negative charge. Hydroxides are commonly found in both inorganic and organic compounds. They play a crucial role in various chemical processes and are widely used in industrial applications. The most well-known hydroxides include sodium this compound (NaOH), potassium this compound (KOH), and calcium this compound (Ca(OH)₂).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxides can be synthesized through several methods, depending on the specific compoundThis method involves passing an electric current through the brine solution, resulting in the formation of sodium hydroxide, chlorine gas, and hydrogen gas .
Industrial Production Methods
Industrial production of hydroxides often involves large-scale electrolysis processes. For instance, the Castner-Kellner process and the Nelson Diaphragm cell are commonly used for producing sodium this compound . These methods ensure high purity and efficiency in the production of hydroxides.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxides undergo various chemical reactions, including:
Neutralization: Hydroxides react with acids to form water and a salt. For example, sodium hydroxide reacts with hydrochloric acid to produce sodium chloride and water.
Precipitation: Hydroxides can precipitate out of solution when mixed with certain metal ions. For example, mixing sodium this compound with copper sulfate results in the formation of copper this compound precipitate.
Oxidation-Reduction: Hydroxides can participate in redox reactions, such as the reaction between sodium this compound and chlorine gas to form sodium hypochlorite.
Common Reagents and Conditions
Common reagents used in this compound reactions include acids (e.g., hydrochloric acid), metal salts (e.g., copper sulfate), and oxidizing agents (e.g., chlorine gas). Reaction conditions vary depending on the specific reaction but often involve aqueous solutions and controlled temperatures.
Major Products Formed
The major products formed from this compound reactions include salts (e.g., sodium chloride), water, and various metal hydroxides (e.g., copper this compound).
Aplicaciones Científicas De Investigación
Hydroxides have numerous scientific research applications across various fields:
Chemistry: Hydroxides are used as strong bases in chemical synthesis and analytical chemistry.
Biology: Hydroxides play a role in biological research, particularly in the study of enzyme activity and protein denaturation.
Industry: Hydroxides are widely used in industrial processes, including the production of paper, textiles, soaps, and detergents. .
Mecanismo De Acción
The mechanism of action of hydroxides primarily involves their strong basicity. In aqueous solutions, hydroxides dissociate to release hydroxide ions (OH⁻), which can neutralize acids by forming water. This property makes hydroxides effective in pH regulation and neutralization reactions. Additionally, hydroxides can break chemical bonds, particularly disulfide bridges in proteins, leading to protein denaturation .
Comparación Con Compuestos Similares
Hydroxides can be compared with other similar compounds, such as oxides and carbonates:
Oxides: Oxides contain oxygen atoms bonded to other elements but do not have the hydroxide ion. Examples include magnesium oxide (MgO) and calcium oxide (CaO).
Carbonates: Carbonates contain the carbonate ion (CO₃²⁻) and react with acids to produce carbon dioxide, water, and a salt. Examples include sodium carbonate (Na₂CO₃) and calcium carbonate (CaCO₃).
Hydroxides are unique due to their strong basicity and ability to neutralize acids, making them essential in various chemical and industrial processes .
Propiedades
Número CAS |
12040-73-2 |
|---|---|
Fórmula molecular |
C12H23AlO12+2 |
Peso molecular |
0 |
Sinónimos |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

